GSK1702934A

Description

Properties

IUPAC Name |

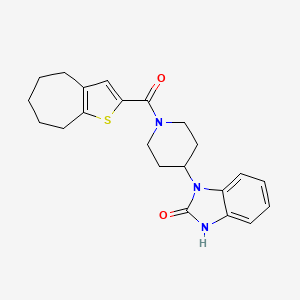

3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c26-21(20-14-15-6-2-1-3-9-19(15)28-20)24-12-10-16(11-13-24)25-18-8-5-4-7-17(18)23-22(25)27/h4-5,7-8,14,16H,1-3,6,9-13H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWRAIIIBRLXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2)C(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336582 | |

| Record name | GSK1702934A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924377-85-5 | |

| Record name | GSK1702934A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of GSK1702934A on TRPC3 Channels

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action of GSK1702934A, a potent small-molecule activator of the Transient Receptor Potential Canonical 3 (TRPC3) channel. It details the compound's pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: Direct Channel Activation

This compound is a potent and selective activator of TRPC3 and TRPC6 channels.[1] Its primary mechanism involves the direct activation of the TRPC3 channel, notably bypassing the canonical upstream phospholipase C (PLC) signaling pathway that is typically required for channel gating.[1][2][3]

The conventional activation of TRPC3 is initiated by the stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[4][5] DAG directly binds to the channel to induce its opening.[6][7] this compound mimics the action of DAG, directly gating the channel without the need for receptor stimulation or PLC activation.[1][3] This makes it an invaluable tool for isolating and studying the specific functions of TRPC3/6 channels.

Recent cryo-electron microscopy studies have elucidated the binding site of this compound on the human TRPC3 channel. The compound binds to a pocket located near the pore on the extracellular side of the channel, a site also identified as the binding location for DAG.[6][8] This binding facilitates a conformational change in the channel, leading to its opening and the subsequent influx of cations, primarily Ca²⁺ and Na⁺.[3] The residues interacting with this compound are highly conserved among the TRPC3/6/7 subfamily, explaining its selectivity over other TRPC channels like TRPC4/5.[6]

Quantitative Pharmacological Data

The potency of this compound has been quantified in various cellular systems. The following table summarizes key data from whole-cell patch-clamp experiments conducted in HEK293 cells expressing recombinant human TRPC channels.

| Parameter | Target Channel | Value | Cell Line | Reference |

| EC₅₀ | hTRPC3 | 80 nM | HEK293 | [1][9] |

| EC₅₀ | hTRPC6 | 440 nM | HEK293 | [1][9] |

| pEC₅₀ | hTRPC6 | 6.6 | HEK-TRPC6 | [1] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC₅₀ is the negative logarithm of the EC₅₀.

This compound exhibits high selectivity, showing no significant activity at a range of other receptors and ion channels, including TRPV4, TRPA1, M₁, M₄, Caᵥ1.2, hERG, and Naᵥ1.5 at concentrations below 10 µM.[1]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the mechanism of this compound. The following diagrams, generated using the DOT language, illustrate these relationships.

Signaling Pathways

Experimental Workflow

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on TRPC3 channels.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure ionic currents through TRPC3 channels activated by this compound in a heterologous expression system.[4][9][10]

1. Cell Preparation:

-

Culture HEK293 cells stably or transiently expressing human TRPC3.

-

Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Use a low-density plating to ensure easy access to single cells for patching.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA (or EGTA). Adjust pH to 7.2 with CsOH.[3] The use of a strong Ca²⁺ buffer like BAPTA helps to minimize Ca²⁺-dependent inactivation of the channel.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.[4]

3. Electrophysiological Recording:

-

Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[4][11]

-

Approach a single, healthy cell and form a gigaohm seal (>1 GΩ).

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[12]

-

Clamp the cell at a holding potential of -60 mV.

4. Data Acquisition:

-

Record baseline currents for 2-3 minutes to ensure stability.

-

Apply a voltage ramp protocol (e.g., a 500 ms (B15284909) ramp from -100 mV to +100 mV) every 5-10 seconds to generate current-voltage (I-V) relationships.[4][10]

-

Perfuse the cell with the external solution containing this compound at the desired concentration.

-

Record the induced current until it reaches a steady state.

-

To determine a dose-response curve, apply increasing concentrations of this compound.

-

Perform a washout with the control external solution to check for the reversibility of the effect.

5. Data Analysis:

-

Measure the current amplitude at specific voltages (e.g., -80 mV and +80 mV).

-

Subtract the baseline current from the this compound-induced current to isolate the TRPC3-mediated current.

-

Plot the I-V relationship to observe the characteristic outwardly rectifying shape of TRPC3 currents.

-

Plot the normalized current response against the this compound concentration and fit with a Hill equation to determine the EC₅₀.

Fluorescent Calcium Imaging Assay

This assay measures the influx of Ca²⁺ through TRPC3 channels upon activation by this compound using a fluorescent calcium indicator.[5][13]

1. Cell Preparation:

-

Plate HEK293 cells expressing TRPC3 in a 96-well, black-walled, clear-bottom microplate.

-

Allow cells to adhere and grow to 80-90% confluency.

2. Reagents:

-

Assay Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

-

Calcium Indicator: Fluo-4 AM or Cal-590 AM. Prepare a loading solution by dissolving the dye in DMSO and Pluronic F-127, then diluting in Assay Buffer to a final concentration of 1-5 µM.[5][13]

-

This compound: Prepare serial dilutions in Assay Buffer from a DMSO stock.

3. Dye Loading:

-

Wash the cells once with Assay Buffer.

-

Add the calcium indicator loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with Assay Buffer to remove excess dye. Add fresh Assay Buffer to each well.

4. Fluorescence Measurement:

-

Place the microplate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.

-

Set the appropriate excitation and emission wavelengths (e.g., Ex: ~490 nm, Em: ~520 nm for Fluo-4).[5]

-

Record a stable baseline fluorescence reading (F₀) for 1-2 minutes.

-

Add this compound at various concentrations to the wells.

-

Continuously record the fluorescence signal (F) for 5-10 minutes to capture the increase in intracellular calcium.

5. Data Analysis:

-

Calculate the change in fluorescence, typically expressed as a ratio (F/F₀) or normalized increase ((F - F₀)/F₀).

-

The peak fluorescence response can be plotted against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.

-

Include vehicle controls (DMSO) to account for any non-specific effects.[5]

Conclusion

This compound is a well-characterized and highly valuable pharmacological tool for probing the function of TRPC3 and TRPC6 channels. Its ability to directly activate these channels, independent of the complex upstream PLC signaling cascade, allows for precise investigation of their physiological and pathophysiological roles. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of TRP channel biology and calcium signaling.

References

- 1. GSK 1702934A | TRPC Channels | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. TRPC3 contributes to regulation of cardiac contractility and arrhythmogenesis by dynamic interaction with NCX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Structural mechanism of the agonist binding on human TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPC3 channel gating by lipids requires localization at the ER/PM junctions defined by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Upregulated TRPC3 and Downregulated TRPC1 Channel Expression during Hypertension is Associated with Increased Vascular Contractility in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

GSK1702934A: A Selective TRPC6 Agonist for Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1702934A is a potent and selective small-molecule agonist of the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels. It serves as a valuable pharmacological tool for investigating the physiological and pathological roles of these channels, which are implicated in a variety of cellular processes, including calcium signaling, vascular tone regulation, and cardiac function.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualization of associated signaling pathways and workflows.

Core Data Summary

The following tables summarize the key quantitative parameters of this compound activity on TRPC3 and TRPC6 channels.

| Parameter | hTRPC3 | hTRPC6 | Reference |

| EC50 (μM) | ~ 0.08 | ~ 0.44 | [1] |

| pEC50 | - | 6.6 |

Table 1: In Vitro Potency of this compound on Human TRPC3 and TRPC6 Channels. EC50 (half-maximal effective concentration) values were determined by whole-cell patch-clamp experiments in HEK293 cells expressing the respective recombinant human channels. The pEC50 value for hTRPC6 was determined by calcium imaging in HEK-TRPC6 cells.

| Parameter | mTRPC6 | Reference |

| EC50 (μM) | 0.78 ± 0.16 | [3] |

Table 2: In Vitro Potency of this compound on Mouse TRPC6 Channels. The EC50 value was determined by whole-cell patch-clamp experiments in cells expressing the recombinant mouse channel.

Mechanism of Action

This compound directly activates TRPC6 channels by binding to an extracellularly accessible orthosteric site.[3] This binding site is located in a cavity formed by the pore helix (PH) and the S6 transmembrane helix of the channel protein.[3] Key residues involved in the binding of this compound and other activators like M085 have been identified through mutagenesis studies and include W679, E671, E672, and K675 in the pore helix, and N701 and Y704 in the S6 helix.[3][4] Activation of TRPC6 by this compound leads to an influx of cations, primarily Ca2+ and Na+, into the cell, thereby depolarizing the cell membrane and increasing the intracellular calcium concentration.[1] This bypasses the need for phospholipase C (PLC) activation, which is a common upstream signaling event for TRPC channel activation.

Signaling Pathway Diagram

Caption: this compound directly activates TRPC6 leading to cation influx.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording this compound-induced currents in HEK293 cells heterologously expressing TRPC6.

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Transiently transfect cells with a plasmid encoding human or mouse TRPC6 using a suitable transfection reagent (e.g., Lipofectamine 2000). Co-transfect with a fluorescent reporter plasmid (e.g., GFP) to identify transfected cells.

-

Plate cells onto glass coverslips 24 hours post-transfection for electrophysiological recordings.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

-

Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal with a transfected cell (identified by fluorescence) and then rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

-

Apply different concentrations of this compound via the perfusion system and record the resulting currents.

-

Wash out the compound with the external solution to observe the reversibility of the effect.

4. Data Analysis:

-

Measure the peak inward and outward current amplitudes at specific voltages (e.g., -80 mV and +80 mV).

-

Construct concentration-response curves by plotting the current amplitude against the this compound concentration.

-

Fit the data with the Hill equation to determine the EC50 and Hill coefficient.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for characterizing this compound with patch-clamp.

Intracellular Calcium Imaging

This protocol describes the measurement of this compound-induced changes in intracellular calcium concentration ([Ca2+]i) in HEK293 cells stably expressing TRPC6.

1. Cell Culture:

-

Culture HEK-TRPC6 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

-

Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final dye concentration is typically 1-5 µM.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with the physiological salt solution to remove extracellular dye.

3. Calcium Measurement:

-

Place the plate in a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

-

Record a stable baseline fluorescence for 1-2 minutes.

-

Add this compound at various concentrations to the wells using an automated injector or by manual pipetting.

-

Continue to record the fluorescence signal for several minutes to capture the full response.

4. Data Analysis:

-

Quantify the change in fluorescence intensity over time. For single-wavelength dyes like Fluo-4, the response is often expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0). For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is calculated.

-

Construct concentration-response curves by plotting the peak fluorescence change against the this compound concentration.

-

Fit the data to determine the pEC50 or EC50.

In Vivo Blood Pressure Measurement in Rats

This protocol outlines the procedure for assessing the in vivo effects of this compound on blood pressure in conscious Sprague Dawley rats.[1]

1. Animal Preparation:

-

Use adult male Sprague Dawley rats.

-

Surgically implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for intravenous compound administration.

-

Allow the animals to recover from surgery for at least 24 hours.

2. Experimental Setup:

-

House the rats in individual cages that allow for free movement.

-

Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

-

Allow the animal to acclimatize to the setup for at least 30 minutes before starting the experiment.

3. Dosing and Measurement:

-

Record a stable baseline blood pressure for at least 30 minutes.

-

Administer this compound intravenously (i.v.) as a bolus injection at doses ranging from 0.3 to 3 mg/kg.[1]

-

Prepare the dosing solution in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Cremophor).

-

Continuously monitor and record blood pressure and heart rate before, during, and after compound administration until the parameters return to baseline.

4. Data Analysis:

-

Calculate the mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from the recorded waveforms.

-

Determine the peak change in blood pressure from baseline for each dose.

-

Plot the change in blood pressure against the administered dose to assess the dose-dependent effects of this compound.

Experimental Workflow: In Vivo Blood Pressure Measurement

Caption: Workflow for in vivo blood pressure studies with this compound.

Conclusion

This compound is a well-characterized and selective agonist of TRPC3 and TRPC6 channels. Its direct mechanism of action and potent activity make it an indispensable tool for elucidating the complex roles of these channels in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound and M085 directly activate TRPC6 via a mechanism of stimulating the extracellular cavity formed by the pore helix and transmembrane helix S6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and M085 directly activate TRPC6 via a mechanism of stimulating the extracellular cavity formed by the pore helix and transmembrane helix S6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GSK1702934A in Cardiac Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1702934A is a potent small-molecule agonist of the Transient Receptor Potential Canonical (TRPC) channels, specifically targeting TRPC3 and TRPC6 subtypes.[1] In the context of cardiac physiology, this compound serves as a critical pharmacological tool to investigate the roles of these ion channels in regulating cardiac contractility, arrhythmogenesis, and intracellular calcium dynamics.[2][3] This technical guide provides an in-depth analysis of the function of this compound in cardiac studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications.

Core Mechanism of Action

This compound directly activates TRPC3 and TRPC6 channels, which are non-selective cation channels permeable to Ca²⁺.[1][4] This activation leads to an influx of cations, including Ca²⁺, into cardiomyocytes. The resulting increase in intracellular calcium concentration ([Ca²⁺]i) is a primary driver of its effects on cardiac function.[3] Studies have shown that this compound directly stimulates the extracellular cavity formed by the pore helix and transmembrane helix S6 of the TRPC6 channel.[5]

Signaling Pathway of this compound in Cardiomyocytes

Caption: Signaling cascade initiated by this compound in cardiomyocytes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various cardiac studies.

Table 1: Potency of this compound on TRPC Channels

| Channel Subtype | Cell Type | Assay | EC₅₀ | Reference |

| Human TRPC3 | HEK293 | Whole-cell patch clamp | 0.08 µM | [2] |

| Human TRPC6 | HEK293 | Whole-cell patch clamp | 0.44 µM | [2] |

| Mouse TRPC6 | HEK293 | Whole-cell patch clamp | 0.78 ± 0.16 µM | [5] |

Table 2: In Vivo and Ex Vivo Effects of this compound on Cardiac Function

| Model System | Parameter | Concentration/Dose | Effect | Reference |

| Conscious Sprague Dawley rats | Blood Pressure | 0.3-3 mg/kg (i.v.) | Transient increase of 15-35 mmHg | [2] |

| Langendorff-perfused WT mouse hearts | Left Ventricular Pressure (LVP) | 1 µM | ~103% increase from baseline | [3][6] |

| Langendorff-perfused TRPC3-TG mouse hearts | Left Ventricular Pressure (LVP) | 1 µM | ~120% increase from baseline | [3][6] |

Key Experimental Protocols

Electrophysiological Recordings in HEK293 Cells

This protocol is used to determine the potency and selectivity of this compound on specific TRPC channels.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM medium supplemented with 10% fetal bovine serum.[5] Cells are then transiently transfected with plasmids encoding for the human TRPC3 or TRPC6 channel subunits.[5]

-

Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.[5]

-

Solutions: The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, and 4 Mg-ATP, adjusted to pH 7.2.

-

Data Acquisition: Currents are elicited by a voltage ramp protocol. This compound is applied at varying concentrations to determine the dose-response relationship and calculate the EC₅₀ value.

Experimental Workflow: Electrophysiology

Caption: Workflow for assessing this compound activity using patch-clamp.

Langendorff-Perfused Heart Model

This ex vivo model is utilized to assess the effects of this compound on cardiac contractility and rhythm in an intact heart.

Methodology:

-

Heart Isolation: Mice (wild-type or transgenic) are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The hearts are retrogradely perfused through the aorta with Krebs-Henseleit buffer gassed with 95% O₂ and 5% CO₂ at 37°C.

-

Data Measurement: A pressure-volume catheter is inserted into the left ventricle to measure left ventricular pressure (LVP) and its first derivative (dP/dt). An ECG is recorded to monitor heart rhythm.

-

Drug Administration: After a stabilization period, this compound is infused into the perfusion buffer at a defined concentration.[3]

-

Data Analysis: Changes in LVP, dP/dt, and the incidence of arrhythmias are quantified before and after drug administration.[3][6]

Logical Relationship: Langendorff Experimentdot

digraph "Langendorff Experiment Logic" { graph [rankdir="TB"]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Input [label="{Input | this compound}", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; System [label="{System | Langendorff-Perfused Heart}", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; Output [label="{Output | {↑ Contractility (LVP, dP/dt) | Arrhythmias}}", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];

Input -> System; System -> Output; }

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TRPC3 contributes to regulation of cardiac contractility and arrhythmogenesis by dynamic interaction with NCX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and M085 directly activate TRPC6 via a mechanism of stimulating the extracellular cavity formed by the pore helix and transmembrane helix S6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and M085 directly activate TRPC6 via a mechanism of stimulating the extracellular cavity formed by the pore helix and transmembrane helix S6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

GSK1702934A: An In-depth Technical Guide to its Role in Calcium Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1702934A is a potent and selective small-molecule activator of the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels.[1][2] These non-selective cation channels are crucial mediators of calcium (Ca²⁺) influx, playing significant roles in a multitude of physiological and pathophysiological processes.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in calcium signaling pathways, and detailed protocols for key experiments utilized in its characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating TRPC3/6 channel function and their implications in various cellular contexts.

Introduction to this compound and TRPC Channels

Transient Receptor Potential Canonical (TRPC) channels are a family of ion channels that act as crucial regulators of intracellular calcium levels.[3] The TRPC3/6/7 subfamily, in particular, is activated by diacylglycerol (DAG) downstream of G-protein coupled receptor (GPCR) and phospholipase C (PLC) signaling.[5][6] this compound has emerged as a valuable pharmacological tool due to its direct and selective activation of TRPC3 and TRPC6 channels, bypassing the need for upstream receptor stimulation.[2][5] This allows for the specific interrogation of TRPC3/6-mediated calcium signaling and its downstream consequences.

Mechanism of Action of this compound

This compound directly activates TRPC3 and TRPC6 channels, leading to an influx of cations, including Ca²⁺, and subsequent membrane depolarization.[7] Studies involving in silico docking and site-directed mutagenesis have revealed that this compound binds to an extracellular site on the TRPC6 channel.[3][8] This binding site is located in a cavity formed by the pore helix (PH) and the S6 transmembrane helix.[8] Key residues involved in this interaction have been identified, providing a structural basis for its agonist activity.[8] The binding of this compound induces a conformational change in the channel, leading to its opening and the subsequent influx of cations.

Role in Calcium Signaling Pathways

The activation of TRPC3/6 channels by this compound initiates a cascade of intracellular events driven by the increase in cytosolic Ca²⁺ concentration. This influx of calcium can modulate a wide array of cellular processes, including:

-

Cardiac Contractility and Arrhythmogenesis: this compound has been shown to modulate cardiac contractility. In cardiomyocytes, the activation of TRPC3 can lead to prolonged action potentials and increased sodium-calcium exchanger (NCX) currents.[9]

-

Vascular Tone and Blood Pressure: By activating TRPC6 channels in vascular smooth muscle cells, this compound can influence vascular tone and has been observed to transiently increase blood pressure in animal models.[1][9]

-

Neuronal Function: TRPC channels are expressed in the brain and are involved in neuronal signaling.[8]

-

Kidney Function: TRPC6 channels play a role in the function of podocytes in the kidney.[8]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity on TRPC3 and TRPC6 channels.

Table 1: Potency of this compound on Human TRPC3 and TRPC6 Channels

| Channel | EC₅₀ (nM) | Experimental Method | Cell Line | Reference |

| hTRPC3 | 80 | Whole-cell patch-clamp | HEK293 | [2][7] |

| hTRPC6 | 440 | Whole-cell patch-clamp | HEK293 | [2][7] |

Table 2: In Vivo Effects of this compound

| Effect | Dose | Animal Model | Reference |

| Transient Increase in Blood Pressure | 0.3-3 mg/kg (i.v.) | Conscious Sprague Dawley rats | [9] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.

Cell Culture and Transfection of HEK293 Cells

Objective: To prepare a cellular model for studying the effects of this compound on ectopically expressed TRPC3 or TRPC6 channels.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmids encoding human TRPC3 or TRPC6

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM I Reduced-Serum Medium

-

6-well plates

Protocol:

-

Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density of 5 x 10⁵ cells/well in 2 mL of complete growth medium.[10][11]

-

Transfection Complex Preparation:

-

In a sterile tube, dilute 2.5 µg of TRPC3 or TRPC6 plasmid DNA in 125 µL of Opti-MEM.[11]

-

In a separate sterile tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and Lipofectamine 3000 solutions and incubate for 20 minutes at room temperature to allow for complex formation.[6]

-

-

Transfection: Add the DNA-lipid complexes dropwise to the wells containing the HEK293 cells.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with subsequent experiments.[4]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the ion currents through TRPC3 or TRPC6 channels activated by this compound.

Materials:

-

Transfected HEK293 cells on glass coverslips

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes (2-5 MΩ)

-

External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).[12]

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 25 CsCl, 2 MgCl₂, 1 CaCl₂, 2 EGTA, 30 HEPES (pH 7.4 with CsOH).[12]

-

This compound stock solution (in DMSO)

Protocol:

-

Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single cell with a patch pipette filled with the internal solution and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) every 10 seconds to elicit currents.

-

Record baseline currents for a stable period.

-

Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Record the this compound-activated currents.

-

To determine the EC₅₀, apply increasing concentrations of this compound and measure the corresponding current amplitudes.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

-

Transfected HEK293 cells on glass coverslips or in a 96-well plate

-

Fura-2 AM calcium indicator

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Pluronic F-127

-

This compound stock solution (in DMSO)

-

Fluorescence microscope or plate reader

Protocol:

-

Dye Loading:

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

De-esterification: Incubate the cells in HBSS for 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[3]

-

Imaging:

-

Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[2][8]

-

Add this compound at the desired concentration to the cells.

-

Continuously record the fluorescence ratio (F340/F380) to monitor changes in intracellular calcium concentration.

-

Visualizations

Signaling Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. hek293.com [hek293.com]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 7. researchgate.net [researchgate.net]

- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural mechanism of the agonist binding on human TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Neuronal Activity with GSK1702934A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of GSK1702934A, a potent and selective activator of Transient Receptor Potential Canonical (TRPC) 3 and 6 channels, for the investigation of neuronal activity. This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in neuroscience research.

Introduction to this compound

This compound is a small molecule agonist of the TRPC family of non-selective cation channels, with notable selectivity for TRPC3 and TRPC6 subtypes.[1] These channels are implicated in a variety of physiological processes within the nervous system, including the regulation of intracellular calcium levels, neurite outgrowth, and synaptic plasticity.[2] this compound's ability to directly activate these channels, bypassing the need for upstream phospholipase C (PLC) signaling, makes it a valuable tool for dissecting the specific roles of TRPC3 and TRPC6 in neuronal function.[3]

Mechanism of Action

This compound directly binds to an extracellular site on the TRPC3 and TRPC6 channel proteins. This binding event induces a conformational change in the channel, leading to its opening and subsequent influx of cations, primarily Ca2+ and Na+, into the neuron. This direct activation mechanism is distinct from the canonical PLC-dependent pathway, which involves the generation of diacylglycerol (DAG) to gate these channels.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound on TRPC3 and TRPC6 channels.

Table 1: In Vitro Efficacy of this compound on Human TRPC3 and TRPC6 Channels

| Channel | Cell Line | Assay | EC₅₀ | Reference |

| hTRPC3 | HEK293 | Whole-cell patch clamp | 80 nM | [3] |

| hTRPC6 | HEK293 | Whole-cell patch clamp | 440 nM | [3] |

Table 2: In Vitro Calcium Mobilization in Response to this compound

| Channel | Cell Line | Assay | pEC₅₀ | Reference |

| hTRPC6 | HEK-TRPC6 | Calcium signals | 6.6 | [3] |

Experimental Protocols

This section provides detailed methodologies for investigating the effects of this compound on neuronal activity.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is designed to measure changes in ionic currents and membrane potential in response to this compound in cultured neurons (e.g., primary hippocampal or dorsal root ganglion neurons).

Materials:

-

Cultured neurons on coverslips

-

External solution (aCSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4)

-

Internal solution: 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 0.2 mM EGTA, 3 mM Na₂ATP, 0.5 mM NaGTP (pH 7.2)

-

This compound stock solution (10 mM in DMSO)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.

-

Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a neuron with the patch pipette and establish a giga-ohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record baseline membrane currents or voltage for 5-10 minutes.

-

Prepare the desired concentration of this compound by diluting the stock solution in the external solution. A final concentration in the range of 100 nM to 1 µM is recommended as a starting point.

-

Perfuse the neuron with the this compound-containing external solution.

-

Record changes in holding current (voltage-clamp) or membrane potential (current-clamp).

-

Wash out the compound by perfusing with the control external solution and record the recovery.

Calcium Imaging in Neuronal Cultures

This protocol allows for the visualization of changes in intracellular calcium concentration in response to this compound.

Materials:

-

Cultured neurons on glass-bottom dishes

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution (10 mM in DMSO)

-

Fluorescence microscope with a calcium imaging system

Procedure:

-

Prepare a loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the neurons and wash once with HBSS.

-

Incubate the neurons with the Fluo-4 AM loading solution for 30 minutes at 37°C.

-

Wash the cells three times with HBSS to remove excess dye.

-

Place the dish on the microscope stage and acquire baseline fluorescence images.

-

Prepare the desired concentration of this compound in HBSS.

-

Add the this compound solution to the dish while continuously recording fluorescence images.

-

Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

References

The TRPC3/6 Activator GSK1702934A: An In-depth Technical Guide to its Effects on Blood Pressure Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1702934A is a potent and selective small-molecule activator of the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels.[1] These non-selective cation channels are implicated in the regulation of intracellular calcium homeostasis and play a significant role in cardiovascular function. This technical guide provides a comprehensive overview of the effects of this compound on blood pressure regulation, with a focus on its mechanism of action, quantitative effects on hemodynamics, and detailed experimental protocols. This document is intended to serve as a resource for researchers in the fields of cardiovascular pharmacology and drug development.

Mechanism of Action

This compound directly activates TRPC3 and TRPC6 channels, bypassing the need for upstream phospholipase C (PLC) signaling. This activation leads to an influx of cations, primarily Ca2+, into vascular smooth muscle cells (VSMCs). The subsequent increase in intracellular Ca2+ concentration is a critical event that initiates the cellular machinery responsible for vasoconstriction, leading to an increase in peripheral vascular resistance and, consequently, a rise in blood pressure.

Signaling Pathway

The activation of TRPC3/6 channels by this compound on the plasma membrane of vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. The key steps are outlined in the diagram below.

Quantitative Data on Hemodynamic Effects

The administration of this compound has been shown to produce a dose-dependent increase in blood pressure. The following tables summarize the key quantitative data from preclinical studies.

| Parameter | Value | Species/Model | Administration Route |

| EC50 (TRPC3) | 80 nM | Recombinant Human | In vitro |

| EC50 (TRPC6) | 440 nM | Recombinant Human | In vitro |

| Blood Pressure Increase | 15 - 35 mmHg | Conscious Sprague Dawley Rats | Intravenous (IV) Bolus |

| Dose of this compound (IV Bolus) | Observed Effect on Blood Pressure |

| 0.3 mg/kg | Transient increase of ~15 mmHg |

| 3 mg/kg | Transient increase of ~35 mmHg |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the effects of this compound on blood pressure.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes the measurement of blood pressure in conscious, freely moving rats following intravenous administration of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO in saline)

-

Sprague Dawley rats (male, 250-300g)

-

Surgical instruments for catheter implantation

-

Femoral vein catheters

-

Blood pressure monitoring system (telemetry or tail-cuff)

-

Infusion pump and syringes

Procedure:

-

Animal Model and Catheter Implantation:

-

House Sprague Dawley rats under standard conditions with ad libitum access to food and water.

-

Anesthetize the rats and surgically implant a catheter into the femoral vein for intravenous drug administration.

-

Allow the animals to recover for 48-72 hours post-surgery.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.3 mg/mL and 3 mg/mL) in sterile saline. The final vehicle concentration should be consistent across all groups.

-

-

Experimental Protocol:

-

Acclimatize the conscious, freely moving rats to the experimental setup.

-

Record baseline blood pressure and heart rate for a stable period (e.g., 30 minutes).

-

Administer a single intravenous bolus of the this compound solution or vehicle control via the implanted catheter.

-

Continuously monitor and record blood pressure and heart rate for a defined period post-administration (e.g., 60 minutes) to capture the transient effects.

-

-

Data Analysis:

-

Calculate the change in mean arterial pressure (MAP) from the pre-dose baseline for each animal.

-

Compare the hemodynamic responses between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

-

In Vitro Vasoconstriction Assay

This protocol outlines a method to assess the direct vasoconstrictor effect of this compound on isolated arterial segments.

Materials:

-

This compound

-

Isolated arterial rings (e.g., rat mesenteric artery)

-

Organ bath system with force transducer

-

Krebs-Henseleit solution

-

Vasoconstrictor agent (e.g., phenylephrine)

Procedure:

-

Tissue Preparation:

-

Isolate arterial segments from euthanized rats and cut them into rings.

-

Mount the arterial rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

-

Experimental Protocol:

-

Allow the tissues to equilibrate under a resting tension.

-

Induce a submaximal contraction with a standard vasoconstrictor (e.g., phenylephrine) to assess tissue viability.

-

After washout and return to baseline, add cumulative concentrations of this compound to the organ bath.

-

Record the isometric tension generated by the arterial rings in response to each concentration of this compound.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by a reference vasoconstrictor.

-

Plot the concentration-response curve and calculate the EC50 value for this compound-induced vasoconstriction.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPC3 and TRPC6 channels. Its ability to potently and selectively activate these channels provides a direct means to probe their involvement in blood pressure regulation. The data presented in this guide demonstrate a clear, dose-dependent pressor effect of this compound, mediated by the activation of TRPC3/6 channels in the vasculature. The provided experimental protocols offer a framework for researchers to further explore the cardiovascular effects of this compound and the broader implications of TRPC channel modulation.

References

The Discovery and Development of GSK1702934A: A TRPC3/6 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1702934A is a potent and selective small molecule agonist of the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological characterization of this compound. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate further research and development of TRPC channel modulators.

Introduction

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that play crucial roles in various physiological processes, including sensory perception, cardiovascular function, and cellular signaling.[2][3] The canonical subfamily, TRPC, is particularly implicated in calcium signaling downstream of G-protein coupled receptors and receptor tyrosine kinases.[2] Among the TRPC members, TRPC3 and TRPC6 have emerged as promising therapeutic targets for a range of conditions, including cardiovascular diseases.[2] The development of selective pharmacological tools to probe the function of these channels is therefore of significant interest. This compound, a compound developed by GlaxoSmithKline, represents a key tool in this endeavor, acting as a selective activator of TRPC3 and TRPC6 channels.[4]

Discovery and Synthesis

While detailed information regarding the initial discovery and lead optimization of this compound is not extensively published in the public domain, its chemical structure, 3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one, suggests a targeted design approach.[1] The synthesis of this compound has been described in the literature and is outlined in the experimental protocols section.

Mechanism of Action

This compound acts as a direct agonist of TRPC3 and TRPC6 channels. It activates these channels by binding to an extracellularly located orthosteric site.[2][3] This binding site is formed by the pore helix (PH) and the S6 transmembrane helix of the channel protein.[2][3]

Key amino acid residues within the TRPC6 channel that are crucial for the binding and agonistic activity of this compound have been identified through mutagenesis studies. These include W679, E671, E672, and K675 in the pore helix, and N701 and Y704 in the S6 helix.[2][3] The interaction of this compound with these residues induces a conformational change in the channel, leading to its opening and subsequent cation influx.

The activation of TRPC3/6 by this compound bypasses the need for phospholipase C (PLC) signaling, which is the canonical pathway for the activation of these channels by many endogenous stimuli.

Signaling Pathway Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and M085 directly activate TRPC6 via a mechanism of stimulating the extracellular cavity formed by the pore helix and transmembrane helix S6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and M085 directly activate TRPC6 via a mechanism of stimulating the extracellular cavity formed by the pore helix and transmembrane helix S6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Selective Profile of GSK1702934A: A Technical Guide to its Interaction with TRPC Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GSK1702934A, a potent and selective small-molecule activator of specific Transient Receptor Potential Canonical (TRPC) channel subtypes. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways.

Core Data Presentation: this compound Selectivity for TRPC Subtypes

| TRPC Subtype | Activity | EC50 (nM) | Species | Comments |

| TRPC1 | No significant activation reported | - | - | Data on direct interaction is limited. |

| TRPC2 | - | - | - | Pseudogene in humans. |

| TRPC3 | Agonist | 80[2] | Human | Potent activator. |

| TRPC4 | No significant activation reported | - | - | Residues for binding are not conserved.[1] |

| TRPC5 | No significant activation reported | - | - | Residues for binding are not conserved.[1] |

| TRPC6 | Agonist | 440[2] | Human | Activator with lower potency compared to TRPC3. |

| TRPC7 | Agonist | Not specified | - | Considered part of the responsive TRPC3/6/7 subgroup.[1][3][4] |

Furthermore, this compound has been shown to be highly selective against other ion channels, with no significant activity observed at TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors at concentrations below 10 µmol/L.

Experimental Protocols

The characterization of this compound's activity on TRPC channels has been primarily conducted using two key experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in response to the application of this compound.

1. Cell Preparation:

-

Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the specific human TRPC subtype of interest.

-

Cells are plated on glass coverslips 24-48 hours prior to the experiment.

2. Electrophysiological Recording:

-

Coverslips with transfected cells are placed in a recording chamber on an inverted microscope and perfused with an external solution.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution and used to form a giga-seal with the cell membrane.

-

The cell membrane is then ruptured to achieve the whole-cell configuration.

3. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels, and BAPTA is included to chelate intracellular calcium.

4. Data Acquisition:

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

A voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) is applied periodically to elicit currents.

-

Baseline currents are recorded before the application of this compound.

-

This compound is then perfused into the recording chamber at various concentrations to determine the dose-response relationship and calculate the EC50 value.

Intracellular Calcium Imaging

This method measures changes in intracellular calcium concentration as an indicator of TRPC channel activation.

1. Cell Preparation:

-

HEK293 cells expressing the target TRPC subtype are seeded in a 96-well black, clear-bottom plate.

2. Dye Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer for 30-60 minutes at room temperature.

3. Fluorescence Measurement:

-

The plate is placed in a fluorescence microplate reader or a fluorescence microscope.

-

Baseline fluorescence is measured before the addition of the compound.

-

This compound is added at various concentrations, and the change in fluorescence intensity is recorded over time.

-

The increase in intracellular calcium, reflected by the change in fluorescence, indicates the activation of the TRPC channels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the experimental protocols.

References

Chemical structure and properties of GSK1702934A

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, and mechanism of action of GSK1702934A, a selective activator of Transient Receptor Potential Cation Channel Subfamily C Member 3 (TRPC3) and Member 6 (TRPC6) channels.

Chemical Structure and Physicochemical Properties

This compound is a potent small molecule agonist of TRPC3 and TRPC6 channels.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one | [1] |

| Molecular Formula | C22H25N3O2S | [1] |

| Molecular Weight | 395.52 g/mol | [1] |

| CAS Number | 924377-85-5 | [1] |

| SMILES | C1CCC2=C(CC1)SC(=C2)C(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O | [1] |

Pharmacological Properties

This compound is a selective activator of TRPC3 and TRPC6 channels, which are non-selective cation channels involved in various physiological processes.

| Parameter | Value | Species | Assay | Reference |

| EC50 (TRPC3) | 80 nM | Human | Whole-cell patch clamp | |

| EC50 (TRPC6) | 440 nM | Human | Whole-cell patch clamp | |

| Selectivity | No significant activity at TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors at concentrations <10 µM | Not specified | Not specified |

Mechanism of Action

This compound directly activates TRPC3 and TRPC6 channels by binding to an extracellular site. This binding site is formed by the pore helix and the S6 transmembrane helix of the channel protein.[2][3] This direct activation mechanism bypasses the need for upstream signaling pathways, such as the phospholipase C (PLC) pathway, which are often involved in the activation of TRP channels.

The activation of TRPC3/6 channels by this compound leads to an influx of cations, primarily Ca2+ and Na+, into the cell. This influx of ions depolarizes the cell membrane and increases the intracellular calcium concentration, which in turn triggers various downstream cellular responses. In cardiac myocytes, for example, the increased intracellular calcium contributes to enhanced contractility. The sodium influx can also affect the function of other ion transporters, such as the sodium-calcium exchanger (NCX), further influencing cellular calcium homeostasis.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the activation of TRPC3/6 channels by this compound in a controlled in vitro system.

Cell Preparation:

-

Culture HEK293 cells stably expressing human TRPC3 or TRPC6 channels on glass coverslips.

-

Use cells for recording 24-48 hours after plating.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

Recording Procedure:

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply voltage ramps from -100 mV to +100 mV over 200 ms (B15284909) to elicit currents.

-

Perfuse cells with increasing concentrations of this compound to determine the dose-response relationship.

References

GSK1702934A: A Technical Guide for Investigating TRPC Channelopathies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK1702934A, a potent activator of Transient Receptor Potential Canonical (TRPC) 3 and 6 channels. This document details its mechanism of action, summarizes key quantitative data, and offers detailed experimental protocols for its application in studying TRPC-related channelopathies, including cardiac hypertrophy, focal segmental glomerulosclerosis (FSGS), and pulmonary arterial hypertension (PAH).

Introduction to this compound

This compound is a small molecule that selectively activates TRPC3 and TRPC6 channels, and to a lesser extent, TRPC7 channels.[1][2] It acts as a direct agonist, binding to an extracellular cavity formed by the pore helix and S6 transmembrane segment of the channel.[1][3] This direct activation mechanism bypasses the need for upstream phospholipase C (PLC) signaling, making it a valuable tool for isolating and studying the specific roles of these channels in various physiological and pathological processes.[4] Its selectivity for the TRPC3/6/7 subfamily over other TRP channels allows for targeted investigation of their functions.[4]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.

Table 1: Potency of this compound

| Channel | EC50 (nM) | Assay Type | Cell Line | Reference(s) |

| hTRPC3 | 80 | Whole-cell patch clamp | HEK293 | [4][5] |

| hTRPC6 | 440 | Whole-cell patch clamp | HEK293 | [4][5] |

| hTRPC6 | pEC50 = 6.6 | Calcium Imaging | HEK-TRPC6 | [4] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. pEC50 is the negative logarithm of the EC50.

Table 2: Selectivity Profile of this compound

| Channel/Receptor | Activity | Concentration | Reference(s) |

| TRPV4 | No activity | <10 µmol/L | [4] |

| TRPA1 | No activity | <10 µmol/L | [4] |

| M1, M4 Receptors | No activity | <10 µmol/L | [4] |

| CaV1.2 | No activity | <10 µmol/L | [4] |

| hERG | No activity | <10 µmol/L | [4] |

| NaV1.5 | No activity | <10 µmol/L | [4] |

| CXCR5 | No activity | <10 µmol/L | [4] |

Signaling Pathways in TRPC Channelopathies

This compound is instrumental in dissecting the signaling cascades involved in various channelopathies. The following diagrams illustrate the key pathways.

Figure 1: Signaling pathway in cardiac hypertrophy.

Figure 2: TRPC6 signaling in Focal Segmental Glomerulosclerosis (FSGS).

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound in key in vitro experiments.

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure TRPC3/6 currents in HEK293 cells expressing the channels of interest upon application of this compound.

Materials:

-

HEK293 cells stably or transiently expressing human TRPC3 or TRPC6

-

This compound (stock solution in DMSO)

-

External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (intracellular/pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

-

Patch clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette pulling

Procedure:

-

Cell Preparation: Plate HEK293 cells expressing the target TRPC channel onto glass coverslips 24-48 hours before the experiment.

-

Solution Preparation: Prepare and filter external and internal solutions. Prepare a working solution of this compound in the external solution at the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.

-

Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording: a. Transfer a coverslip with cells to the recording chamber and perfuse with the external solution. b. Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV. e. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) every 10 seconds to elicit currents. f. Record a stable baseline current for 2-3 minutes. g. Perfuse the cell with the external solution containing this compound. h. Record the current for 5-10 minutes or until a stable response is achieved. i. Wash out the compound with the external solution to observe reversibility.

-

Data Analysis: a. Measure the current amplitude at specific voltages (e.g., +80 mV and -80 mV) before and after this compound application. b. Construct current-voltage (I-V) relationship plots. c. To determine the EC50, perform dose-response experiments with varying concentrations of this compound and fit the data to a Hill equation.

Figure 3: Experimental workflow for whole-cell patch clamp.

Calcium Imaging

This protocol describes the measurement of intracellular calcium ([Ca2+]i) changes in response to this compound in cells expressing TRPC channels.

Materials:

-

Cells expressing the TRPC channel of interest (e.g., HEK293-TRPC6, primary cardiomyocytes, or pulmonary artery smooth muscle cells)

-

This compound (stock solution in DMSO)

-

Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Recording buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4)

Procedure:

-

Cell Plating: Seed cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates 24-48 hours prior to the experiment.

-

Dye Loading: a. Prepare a loading solution of the Ca2+ indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in recording buffer. Add Pluronic F-127 (0.02%) to aid in dye solubilization. b. Remove the culture medium from the cells and wash once with recording buffer. c. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with recording buffer to remove excess dye and allow for de-esterification of the AM ester for at least 15 minutes.

-

Imaging: a. Place the dish or plate on the microscope stage or in the plate reader. b. Acquire a stable baseline fluorescence for 1-2 minutes. c. Add this compound at the desired final concentration. d. Record the change in fluorescence intensity over time for 5-10 minutes.

-

Data Analysis: a. For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. An increase in the 340/380 ratio indicates an increase in [Ca2+]i. b. For Fluo-4, measure the change in fluorescence intensity (F) relative to the baseline fluorescence (F0), expressed as F/F0. c. Quantify the peak response and the area under the curve to assess the magnitude and duration of the calcium influx.

Figure 4: Experimental workflow for calcium imaging.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of TRPC3 and TRPC6 channel function. Its ability to directly activate these channels provides a unique advantage in elucidating their specific contributions to the pathophysiology of various channelopathies. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding and potentially targeting TRPC-mediated diseases.

References

The Physiological Effects of TRPC3/6 Activation by GSK1702934A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of GSK1702934A, a potent and selective activator of the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels. This document details the compound's mechanism of action, its physiological ramifications across various organ systems, and the experimental methodologies used to elucidate these effects. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound and TRPC3/6 Channels

This compound is a small molecule agonist that selectively activates TRPC3 and TRPC6 channels.[1] These channels are non-selective cation channels that play crucial roles in calcium (Ca²⁺) and sodium (Na⁺) signaling in various cell types.[2][3] TRPC3 and TRPC6 are members of the TRPC3/6/7 subfamily and are known to be activated by diacylglycerol (DAG) downstream of G-protein coupled receptor (GPCR) and phospholipase C (PLC) activation.[4][5] However, this compound directly activates these channels, bypassing the need for PLC signaling. The activation of these channels has been shown to modulate a range of physiological processes, with significant implications for the cardiovascular, renal, and respiratory systems.[6][7][8][9]

Mechanism of Action

This compound directly binds to and activates TRPC3 and TRPC6 channels.[6] Studies have shown that this compound acts on an extracellular site of the TRPC6 channel, specifically within a cavity formed by the pore helix and the S6 transmembrane helix.[6] This binding induces a conformational change in the channel, leading to its opening and subsequent cation influx.[6]

Signaling Pathway of this compound-Mediated TRPC3/6 Activation

The following diagram illustrates the direct activation mechanism of this compound on TRPC3/6 channels, leading to downstream physiological effects.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's effects on TRPC3 and TRPC6 channels and its in vivo physiological effects.

| Parameter | Channel | Value | Cell Type | Reference |

| EC₅₀ | human TRPC3 | 80 nM | HEK293 | [10] |

| human TRPC6 | 440 nM | HEK293 | [10] | |

| mouse TRPC6 | 0.78 ± 0.16 µM | HEK293 | [6] | |

| human TRPC6 | 0.45 ± 0.03 µM | HEK293 | [6] | |

| pEC₅₀ | HEK-TRPC6 | 6.6 | HEK-TRPC6 |

| Physiological Effect | Animal Model | Dose | Effect | Reference |

| Blood Pressure | Conscious Sprague Dawley Rats | 0.3-3 mg/kg (i.v.) | Transient increase of 15-35 mmHg | [11] |

| Cardiac Contractility | TRPC3-Overexpressing Mouse Hearts (Langendorff) | 1 µM | ~120% increase in LVP | [2] |

| Wild-Type Mouse Hearts (Langendorff) | 1 µM | ~103% increase in LVP | [2] | |

| Arrhythmogenesis | TRPC3-Overexpressing Mouse Hearts (Langendorff) | 1 µM | Increased arrhythmia score | [12] |

Physiological Effects Across Organ Systems

Cardiovascular System

The most extensively studied physiological effects of this compound are within the cardiovascular system.

-

Cardiac Contractility and Arrhythmogenesis : this compound has been shown to modulate cardiac contractility. In isolated hearts, it produces a positive inotropic response.[2] However, in hearts overexpressing TRPC3, this increased contractility is accompanied by a higher incidence of arrhythmias.[2][12] This pro-arrhythmic effect is linked to Ca²⁺ overload and a dynamic interaction with the sodium-calcium exchanger (NCX1).[2][13]

-

Blood Pressure Regulation : Intravenous administration of this compound in conscious rats leads to a transient increase in blood pressure.[11] This effect highlights the role of TRPC3/6 channels in regulating vascular tone.

Renal System

TRPC6 channels are implicated in the pathogenesis of certain kidney diseases, including focal segmental glomerulosclerosis (FSGS).[9][14] While direct studies on the physiological effects of this compound in the kidney are limited, the activation of TRPC6 is known to contribute to Ca²⁺ influx in podocytes, which can be pathogenic in disease states.[9]

Respiratory System

TRPC channels are expressed in various cells of the respiratory tract and are involved in cellular responses to oxidative stress.[8][15][16] Activation of TRPC3 has been linked to muscarinic receptor-mediated responses in pulmonary epithelial cells.[8] Further research is needed to fully delineate the effects of this compound in the respiratory system.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the activation of TRPC3/6 currents by this compound in a controlled in vitro setting.

Cell Preparation:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 1% glutamine at 37°C in a 5% CO₂ incubator.[6]

-

Transfect cells with plasmids encoding human or mouse TRPC3 or TRPC6 using a suitable transfection reagent (e.g., Hilymax).[6]

-

Perform electrophysiological recordings 24 to 48 hours after transfection.[6]

Recording Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a transfected HEK293 cell.

-

Hold the membrane potential at -60 mV.

-

Apply voltage ramps from -100 mV to +100 mV over 200 ms (B15284909) every 5 seconds to elicit currents.

-

Perfuse the cell with the extracellular solution containing various concentrations of this compound to determine the dose-response relationship.

-

Record the resulting currents using an appropriate amplifier and data acquisition software.

Langendorff Perfused Heart Preparation

This ex vivo protocol assesses the effects of this compound on cardiac contractility and rhythm in an isolated heart.

Heart Preparation:

-

Anesthetize a mouse (e.g., with isoflurane) and perform a thoracotomy.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O₂ / 5% CO₂ at a constant pressure (e.g., 80 mmHg) and temperature (37°C).

Measurement of Cardiac Function:

-

Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular pressure (LVP).

-

Record LVP and derive parameters such as the maximum rate of pressure development (dP/dt_max) and heart rate.

-

Record an electrocardiogram (ECG) to monitor for arrhythmias.

Experimental Protocol:

-

Allow the heart to stabilize for a period (e.g., 20-30 minutes).

-

Infuse this compound (e.g., 1 µM) into the perfusion buffer.[2]

-

Continuously record LVP and ECG to assess changes in contractility and the incidence of arrhythmias.[2]

In Vivo Blood Pressure Measurement

This protocol measures the effect of this compound on systemic blood pressure in a conscious animal model.

Animal Preparation:

-

Surgically implant a telemetric blood pressure transducer in the abdominal aorta of a rat.

-

Allow the animal to recover from surgery for at least one week.

-

House the rat in a cage that allows for continuous telemetric recording of blood pressure and heart rate.

Experimental Protocol:

-

Record baseline blood pressure and heart rate.

-

Administer a bolus intravenous (i.v.) injection of this compound at various doses (e.g., 0.3-3 mg/kg) via a previously implanted catheter.[11]

-

Continuously monitor and record blood pressure and heart rate to determine the magnitude and duration of the response.

Experimental and Logical Relationship Diagrams

Experimental Workflow for Assessing Cardiac Effects

The following diagram outlines the workflow for investigating the cardiac effects of this compound.

Logical Relationship of TRPC3 Activation and Arrhythmogenesis

This diagram illustrates the proposed logical steps leading from TRPC3 activation by this compound to arrhythmogenesis in cardiac myocytes.

Conclusion